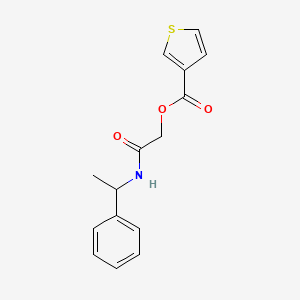

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate

Description

Properties

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11(12-5-3-2-4-6-12)16-14(17)9-19-15(18)13-7-8-20-10-13/h2-8,10-11H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIIRQDRRPYABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of thiophene-3-carboxylic acid with 2-oxo-2-((1-phenylethyl)amino)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Thiophene vs. Thiophene’s sulfur atom may enhance π-stacking or hydrogen bonding compared to benzene .

- Ester vs. Amide Linkage : The ester group in the target compound is more hydrolytically labile than the amide in JNJ-63533054, suggesting differences in metabolic stability and bioavailability .

Pharmacological and Functional Comparisons

GPR139 Agonists (JNJ-63533054, )

JNJ-63533054, a benzamide analog, exhibits nanomolar affinity for GPR139, a receptor conserved across species and implicated in neuroendocrine regulation. The phenylethylamino group in both JNJ-63533054 and the target compound may contribute to receptor binding, though the thiophene core’s larger atomic radius could sterically hinder interactions .

Biological Activity

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structural features confer distinct biological activities, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Structural Formula

The chemical structure of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate can be represented as follows:

IUPAC Name

The IUPAC name for this compound is 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate .

Molecular Structure

| Property | Value |

|---|---|

| Molecular Weight | 295.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit cyclooxygenase enzymes, which are involved in the inflammatory process, thus exhibiting anti-inflammatory properties. Additionally, it has been shown to disrupt microbial cell membranes, leading to antimicrobial effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action. The minimum inhibitory concentration (MIC) values indicate that it can be effective at low concentrations, which is desirable for therapeutic applications.

Anti-inflammatory and Analgesic Properties

In vitro studies have suggested that 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity was evaluated using cell lines stimulated with lipopolysaccharides (LPS), where the compound significantly reduced cytokine levels compared to controls.

Case Studies

A notable case study involved the use of this compound in a model of arthritis, where it was administered to mice with induced inflammation. The results showed a marked reduction in swelling and pain behaviors, indicating its potential as a therapeutic agent for inflammatory diseases.

Synthesis and Characterization

The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-3-carboxylic acid with specific amines under controlled conditions to yield the desired product.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anti-inflammatory | Reduced pro-inflammatory cytokines in vitro | |

| Analgesic | Decreased pain responses in animal models | Case Study |

Q & A

Q. What are the recommended synthetic routes for 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate?

The synthesis typically involves coupling reactions between thiophene-3-carboxylate derivatives and amino-containing intermediates. For example:

- Step 1 : React a thiophene-3-carboxylate precursor (e.g., ethyl thiophene-3-carboxylate) with a glyoxylic acid derivative under nitrogen protection to form the oxo-ethyl backbone.

- Step 2 : Introduce the (1-phenylethyl)amino group via nucleophilic substitution or amidation. Evidence from analogous compounds (e.g., compound 2 in ) suggests using anhydrides (e.g., succinic anhydride) in dry dichloromethane under reflux, followed by purification via reverse-phase HPLC (67% yield reported for similar steps) .

- Key considerations : Monitor reaction progress using TLC or LC-MS, and optimize molar ratios (e.g., 1.2 equivalents of anhydride) to minimize byproducts.

Q. How is structural characterization of this compound performed?

Q. What are the safety and handling protocols for this compound?

- Hazard identification : Potential skin/eye irritation and respiratory toxicity (similar to compounds in and ).

- Precautions :

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to hGPR139?

- Docking studies : Use software like AutoDock Vina to model interactions between the compound’s thiophene-3-carboxylate group and hGPR139’s active site. highlights its role as an hGPR139 agonist, suggesting key residues (e.g., polar interactions with Ser 153 or hydrophobic contacts with Phe 198) .

- MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to validate binding modes.

Q. How should researchers address discrepancies in reported bioactivity data?

Q. What reaction conditions optimize yield during scale-up synthesis?

Q. What analytical techniques resolve stereochemical ambiguities in the (1-phenylethyl)amino moiety?

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers.

- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve the structure using SHELXL (as in ). Refinement protocols should include anisotropic displacement parameters for non-H atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.